3-Amino-5-fluoro-2-methylbenzonitrile
CAS No.: 1227269-31-9
Cat. No.: VC3019321
Molecular Formula: C8H7FN2
Molecular Weight: 150.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227269-31-9 |
|---|---|
| Molecular Formula | C8H7FN2 |
| Molecular Weight | 150.15 g/mol |
| IUPAC Name | 3-amino-5-fluoro-2-methylbenzonitrile |
| Standard InChI | InChI=1S/C8H7FN2/c1-5-6(4-10)2-7(9)3-8(5)11/h2-3H,11H2,1H3 |
| Standard InChI Key | AEYJHDZEKHTIHJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1N)F)C#N |
| Canonical SMILES | CC1=C(C=C(C=C1N)F)C#N |
Introduction
| Property | Value |
|---|---|
| CAS Registry Number | 1227269-31-9 |
| Molecular Formula | C₈H₇FN₂ |
| Molecular Weight | 150.15 g/mol |
| IUPAC Name | 3-amino-5-fluoro-2-methylbenzonitrile |
| Standard InChI | InChI=1S/C8H7FN2/c1-5-6(4-10)2-7(9)3-8(5)11/h2-3H,11H2,1H3 |
| Standard InChIKey | AEYJHDZEKHTIHJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1N)F)C#N |
| Physical State | Solid at room temperature |
Table 1: Basic physicochemical properties of 3-Amino-5-fluoro-2-methylbenzonitrile
Structural Features and Chemical Characteristics
The structural arrangement of 3-Amino-5-fluoro-2-methylbenzonitrile contributes significantly to its chemical behavior. The compound possesses a benzene ring with the following substitution pattern:
-
Position 2: Methyl group
-
Position 3: Amino group
-
Position 5: Fluorine atom
-
Position 6: Cyano group (attached to position 2 carbon)
This substitution pattern creates a molecule with distinct electronic and steric properties. The amino group acts as an electron-donating group, while the fluorine atom and cyano group are electron-withdrawing, creating an electronic push-pull system across the aromatic ring.
Bond Characteristics
The nitrile (C≡N) bond in this compound typically has a bond length of approximately 1.147 Å based on computational studies of similar benzonitrile compounds. This is shorter than the standard C-N single bond (around 1.47 Å) due to the triple bond character. The C-F bond length is typically around 1.350 Å, which is comparable to other fluorinated aromatic compounds .
Electronic Properties
Theoretical studies on similar fluorinated benzonitriles indicate that the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are primarily distributed across the aromatic ring and the cyano group, facilitating electronic transitions and reactivity. The fluorine atom influences the electron density distribution across the molecule, potentially affecting its interactions with biological targets .
Analytical Characterization
Several analytical techniques can be employed to characterize 3-Amino-5-fluoro-2-methylbenzonitrile:
Infrared Spectroscopy
Based on studies of similar compounds, characteristic IR absorption bands would be expected at:
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H stretching (amino) | 3450-3350 |
| C≡N stretching (nitrile) | 2240-2210 |
| C-F stretching | 1250-1100 |
| C=C aromatic stretching | 1600-1400 |
Table 2: Expected IR spectroscopic data for 3-Amino-5-fluoro-2-methylbenzonitrile
Nuclear Magnetic Resonance (NMR)
¹H NMR would show signals for:
-
Methyl protons (singlet)
-
Aromatic protons (two signals)
-
Amino protons (broad singlet)
¹³C NMR would reveal signals for the eight carbon atoms, with the nitrile carbon appearing downfield (approximately 115-120 ppm) and the carbon attached to fluorine showing characteristic splitting due to C-F coupling .
UV-Visible Spectroscopy
Based on studies of similar compounds, UV-Vis absorption would likely show:
-
π → π* transitions in the aromatic ring (210-260 nm)
-
n → π* transitions associated with the nitrile group (260-280 nm)
Computational Analysis
Density Functional Theory (DFT) calculations can provide insights into the electronic properties of 3-Amino-5-fluoro-2-methylbenzonitrile. Using B3LYP with 6-311++G (2d, p) basis set level, these calculations can determine:
-
Optimized geometry
-
Vibrational frequencies
-
Electronic transitions
Comparison with Related Compounds
The following table compares 3-Amino-5-fluoro-2-methylbenzonitrile with structurally related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |
|---|---|---|---|---|
| 3-Amino-5-fluoro-2-methylbenzonitrile | C₈H₇FN₂ | 150.15 | 1227269-31-9 | Reference compound |
| 3-Amino-5-fluoro-2-methylbenzonitrile hydrochloride | C₈H₈ClFN₂ | 186.61 | 2913244-55-8 | Hydrochloride salt form |
| 2-Amino-5-fluorobenzonitrile | C₇H₅FN₂ | 136.13 | 61272-77-3 | Lacks methyl group |
| 2-Amino-3-fluoro-5-methylbenzonitrile | C₈H₇FN₂ | 150.15 | 1553942-11-2 | Different substitution pattern |
| 5-Fluoro-2-methylbenzonitrile | C₈H₆FN | 135.14 | 77532-79-7 | Lacks amino group |
Table 3: Comparison of 3-Amino-5-fluoro-2-methylbenzonitrile with related compounds
The different substitution patterns in these related compounds significantly affect their physical properties, reactivity, and potential applications. For instance, the position of the amino group influences the electron distribution across the aromatic ring, potentially affecting how these compounds interact with biological targets.
Future Research Directions
The unique structural features of 3-Amino-5-fluoro-2-methylbenzonitrile suggest several promising avenues for future research:
Synthetic Methodology Development
-
Developing more efficient and selective methods for synthesizing the compound
-
Exploring green chemistry approaches to reduce environmental impact
-
Investigating catalytic methods for functionalization of the existing scaffold
Pharmaceutical Applications
-
Exploring the compound's potential as a building block for drug candidates targeting specific diseases
-
Investigating structure-activity relationships by creating libraries of derivatives
-
Studying potential interactions with specific biological targets
Material Science Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume